3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a phenyl ring substituted with trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine and a nitrile source. One common method includes the use of a Grignard reagent derived from 3,5-bis(trifluoromethyl)benzyl bromide, which reacts with a nitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amino and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl-phenyl motif and is used in similar catalytic applications.
3,5-Bis(trifluoromethyl)aniline: Another compound with trifluoromethyl groups, used in the synthesis of various derivatives.
Uniqueness
3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is unique due to the combination of its amino, nitrile, and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
Properties
Molecular Formula |
C11H8F6N2 |
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Molecular Weight |
282.18 g/mol |
IUPAC Name |
3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2 |
InChI Key |
JWOWJDPGUPBMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N |
Origin of Product |
United States |
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